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Compound of Interest

Compound Name: 2-(4-Chlorophenyl)oxirane

CAS No.: 2788-86-5

Cat. No.: B1581470 Get Quote

Executive Summary & Chemical Profile
2-(4-Chlorophenyl)oxirane (also known as 4-chlorostyrene oxide) is a critical chiral building

block in the synthesis of bioactive pharmaceutical ingredients, including substituted

phenethylamines and

-adrenergic blockers.[1] Its utility stems from the high ring strain of the epoxide moiety (~27
kcal/mol) coupled with the electronic influence of the para-chloro substituent, which modulates
nucleophilic attack at the benzylic carbon.[1]

Property Data

IUPAC Name 2-(4-Chlorophenyl)oxirane

CAS Registry 2788-86-5

Molecular Formula

Molecular Weight 154.59 g/mol

Appearance Colorless to pale yellow liquid

Density 1.283 g/mL (25 °C)

Boiling Point 230–231 °C

Chirality One stereocenter at C2 (Benzylic position)
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Spectroscopic Characterization (The Fingerprint)
Accurate structural validation requires a multi-modal approach. The following data establishes

the "Gold Standard" for identity confirmation.

Nuclear Magnetic Resonance (NMR)
The

NMR spectrum is distinct due to the ABX system of the epoxide ring protons and the AA'BB'
pattern of the para-substituted aromatic ring.[1]

Protocol: Dissolve ~10 mg sample in 0.6 mL

. Acquire at 400 MHz or higher.[1]

NMR Data (600 MHz,

)
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Proton
Assignment

Shift (

, ppm)
Multiplicity

Coupling (

)

Structural
Insight

Ar-H (meta to Cl) 7.30 – 7.27 Multiplet (2H) -

Deshielded by

aromatic ring

current.[1]

Ar-H (ortho to Cl) 7.19 – 7.17 Multiplet (2H) -

Para-substitution

pattern

characteristic.[1]

Epoxide-CH

(Benzylic)
3.81 – 3.79 dd (1H)

Benzylic proton;

diagnostic for

ring integrity.[1]

Epoxide-CH

(trans)
3.12 – 3.10 dd (1H)

Upfield shift due

to ring strain.[1]

Epoxide-CH

(cis)
2.73 – 2.71 dd (1H)

Most shielded

proton.[1]

NMR Data (150 MHz,

)
Epoxide Carbons:

52.2 (Benzylic CH), 51.0 (Terminal CH

).[1]

Aromatic Carbons:

137.5 (Ipso-C), 133.9 (C-Cl), 128.4, 126.8 (Ar-CH).[1]
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Expert Insight: The chemical shift of the benzylic proton (

3.[1]80) is a sensitive probe for purity.[1] A shift downfield to >4.5 ppm often

indicates hydrolysis to the diol or rearrangement to 4-chlorophenylacetaldehyde.[1]

Mass Spectrometry (MS)
Ionization: EI (70 eV) or ESI+.

Molecular Ion:

154 (

) and 156 (

) in a characteristic 3:1 intensity ratio.[1]

Fragmentation:

Loss of formaldehyde (

)

124 (chlorophenyl carbene/tropylium species).[1]

Loss of Cl

119.[1]

Infrared Spectroscopy (FT-IR)
Epoxide Ring Breathing: ~1250 cm

(asymmetric) and ~820 cm

(symmetric).[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_oxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_oxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_oxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_oxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_oxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_oxirane
https://pubchem.ncbi.nlm.nih.gov/compound/2-_4-Fluorophenyl_oxirane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581470?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


C-Cl Stretch: Strong band at 1090 cm

.[1]

Absence of OH: Lack of broad band at 3400 cm

confirms anhydrous epoxide (no diol impurity).[1]

Stereochemical Analysis
For drug development, determining the Enantiomeric Excess (ee) is non-negotiable. 2-(4-
Chlorophenyl)oxirane exists as

and

enantiomers.[1]

Analytical Workflow: Chiral GC-FID
Gas chromatography is often superior to HPLC for this volatile epoxide due to higher resolution

and lack of solvent interference.[1]

Column: Cyclodextrin-based capillary column (e.g., Hydrodex

-3P or equivalent).[1]

Method: Isotherm at 100 °C.

Carrier Gas: Helium (1.0 mL/min).[1]

Retention Times:

-Enantiomer: ~12.1 min[1]

-Enantiomer: ~12.7 min[1][2]

Validation: Integration area ratio determines % ee.
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Note: If using Chiral HPLC (e.g., Chiralcel OD-H), use Hexane:Isopropanol (98:[1]2) at 0.5

mL/min. UV detection at 220 nm.[1] The epoxide is acid-sensitive; avoid acidic mobile phase

modifiers.[1]

Reactivity & Stability Profile
The reactivity of 2-(4-Chlorophenyl)oxirane is governed by the competition between the steric

hindrance of the aryl group and the electronic stabilization of the benzylic carbocation

character.[1]

Regioselectivity Rules
Basic Conditions (S

2): Nucleophiles (e.g., amines, alkoxides) attack the less substituted (terminal) carbon.[1]

Product: Primary alcohol (after workup).[1]

Acidic Conditions (S

1-like): Protonation of the oxygen weakens the benzylic C-O bond.[1] Nucleophiles attack the
more substituted (benzylic) carbon.[1]

Product: Secondary alcohol with inversion of configuration (mostly).[1]

Visualization of Reactivity Pathways

2-(4-Chlorophenyl)oxirane

Acid Catalysis (H+) Activation

Base Catalysis (Nu-)

 Direct Attack

Benzylic Attack
(More Substituted C)

 S_N1 Character

Terminal Attack
(Less Substituted C)

 S_N2 Sterics

1-(4-chlorophenyl)ethane-1,2-diol
(Hydrolysis)

 H2O

Amino-alcohol Derivative
(Drug Intermediate)

 R-NH2
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Click to download full resolution via product page

Figure 1: Regioselectivity map demonstrating the divergence in reaction pathways based on

catalytic conditions.[1]

Synthesis & Impurity Profiling
Understanding the synthesis informs the impurity profile.[1] The two primary routes are:

Prilezhaev Reaction: Oxidation of 4-chlorostyrene with m-CPBA.[1]

Major Impurity:m-Chlorobenzoic acid (remove via alkaline wash).[1]

Oxone Epoxidation: Reaction of 4-chlorostyrene with Potassium Peroxymonosulfate.[1]

Major Impurity: 4-Chlorobenzaldehyde (via acid-catalyzed rearrangement during workup).

[1]

Stability Warning: Store at 2–8 °C under inert gas (Ar/N

). Moisture leads to slow hydrolysis to the solid diol (m.p. > 100 °C), which precipitates from the
neat liquid.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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